REACTION_SMILES
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[CH3:19][CH2:20][OH:21].[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([N+:10](=[O:11])[O-:12])[c:7]([Cl:9])[n:8]1.[NH2:13][CH:14]([CH2:15][OH:16])[CH2:17][OH:18]>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([N+:10](=[O:11])[O-:12])[c:7]([NH:13][CH:14]([CH2:15][OH:16])[CH2:17][OH:18])[n:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc([N+](=O)[O-])c(Cl)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(CO)CO
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Name
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Type
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product
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Smiles
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COc1ccc([N+](=O)[O-])c(NC(CO)CO)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |